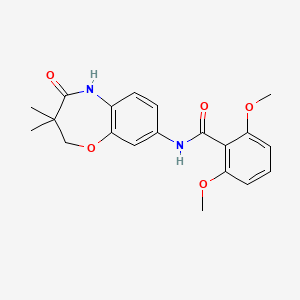

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2,6-dimethoxybenzamide

Description

Properties

IUPAC Name |

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-2,6-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O5/c1-20(2)11-27-16-10-12(8-9-13(16)22-19(20)24)21-18(23)17-14(25-3)6-5-7-15(17)26-4/h5-10H,11H2,1-4H3,(H,21,23)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GROPSLRVVXEYSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C(C=CC(=C2)NC(=O)C3=C(C=CC=C3OC)OC)NC1=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2,6-dimethoxybenzamide typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the condensation of 3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine with 2,6-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The choice of solvents, reagents, and reaction conditions would be tailored to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2,6-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2,6-dimethoxybenzamide has several scientific research applications:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2,6-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Key analogs include:

BI81617 (N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,4-dimethoxybenzamide)

- Structural Differences : The benzoxazepin core in BI81617 includes a 5-ethyl group absent in the target compound. The benzamide substituent features 3,4-dimethoxy groups (meta/para positions) versus the target’s 2,6-dimethoxy (ortho positions).

- The 3,4-dimethoxy configuration could alter hydrogen-bonding capacity compared to the target’s ortho-substituted benzamide .

BI81616 (N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(2-methylphenoxy)acetamide)

- Structural Differences: Replaces the benzamide group with a phenoxyacetamide chain. The 2-methylphenoxy substituent introduces bulkier aromaticity and a flexible ether linkage.

- Implications : Reduced planarity compared to the target compound may affect binding to flat enzymatic pockets or receptors .

CM941384 (N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)methanesulfonamide)

- Structural Differences : Substitutes the benzamide with a methanesulfonamide group.

Isoxaben (N-(3-(1-ethyl-1-methylpropyl)-5-isoxazolyl)-2,6-dimethoxybenzamide)

- Structural Differences : Shares the 2,6-dimethoxybenzamide group but replaces the benzoxazepin core with an isoxazole ring.

- Implications : Isoxaben is a commercial herbicide, suggesting that the target compound’s benzamide group may confer pesticidal activity. However, the benzoxazepin core could modulate selectivity or bioavailability differently .

Data Tables of Comparative Parameters

*Calculated based on structural similarity to BI81616.

Research Findings and Implications

- Electronic Effects : Ortho-substituted methoxy groups (target compound) may sterically hinder interactions compared to meta/para-substituted analogs (BI81617). This could influence binding to enzymes or receptors requiring planar aromatic stacking .

- Lipophilicity : The 5-ethyl group in BI81617 and BI81616 likely increases logP values, suggesting improved lipid membrane penetration compared to the target compound.

- Bioactivity Clues: Isoxaben’s herbicidal activity implies that the target’s 2,6-dimethoxybenzamide group could serve as a pharmacophore for pesticide development. However, the benzoxazepin core may introduce novel biological targets, such as kinase or protease inhibition, common in heterocyclic therapeutics .

Biological Activity

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2,6-dimethoxybenzamide is a synthetic compound belonging to the class of benzoxazepines. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzoxazepine ring fused with various functional groups. Its molecular formula is , and it exhibits a molecular weight of approximately 342.39 g/mol. The presence of dimethoxy and oxo groups contributes to its reactivity and potential biological interactions.

Anticancer Properties

Research indicates that N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2,6-dimethoxybenzamide may exhibit significant anticancer activity. In vitro studies have shown that the compound can inhibit cell proliferation in various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

The compound's mechanism of action appears to involve the modulation of cell cycle progression and induction of apoptosis in cancer cells.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity against a range of pathogens:

| Pathogen Type | Activity Observed |

|---|---|

| Bacteria | Effective against Gram-positive bacteria such as Staphylococcus aureus |

| Fungi | Exhibits antifungal activity against Candida albicans |

The antimicrobial mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.

The precise mechanism through which N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2,6-dimethoxybenzamide exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interact with specific molecular targets such as:

- Enzymes : Potential inhibition of kinases involved in cancer cell signaling pathways.

- Receptors : Binding to certain receptors that modulate apoptosis and cell proliferation.

Case Studies and Research Findings

- In Vitro Studies : A study published in 2023 demonstrated that treatment with the compound resulted in a significant reduction in viability of MCF-7 cells by approximately 70% at a concentration of 10 µM after 48 hours.

- Antimicrobial Efficacy : Another study evaluated the antimicrobial properties against Staphylococcus aureus, showing an inhibition zone diameter of 15 mm at a concentration of 100 µg/mL.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.